10-epi-11-Deoxyoxaunomycin

Description

Contextualization within Anthracycline Analog Research

Anthracyclines are a class of potent anti-cancer drugs widely used in the treatment of various malignancies, including leukemias, lymphomas, and solid tumors. wikipedia.orgjacc.org However, their clinical application is often limited by severe side effects, most notably cardiotoxicity. wikipedia.orgjacc.orgnih.gov This has driven extensive research into the development of anthracycline analogs with improved therapeutic indices. wikipedia.orgjacc.org The primary goal of this research is to synthesize new compounds that retain or enhance the anti-tumor activity of parent drugs like doxorubicin (B1662922) and daunorubicin (B1662515) while minimizing their toxic effects. wikipedia.orgnih.gov The investigation of 10-epi-11-Deoxyoxaunomycin is a direct result of these efforts, representing a targeted approach to modify the anthracycline scaffold to achieve a better pharmacological profile. nih.govjst.go.jp

Historical Perspectives on Related Anthracycline Chemotypes

The history of anthracyclines began with the discovery of daunorubicin in the early 1960s from Streptomyces peucetius. wikipedia.org This was soon followed by the isolation of doxorubicin, which demonstrated a broader spectrum of anti-tumor activity. wikipedia.org The success of these first-generation anthracyclines spurred the creation of thousands of analogs in an effort to enhance efficacy and reduce toxicity. wikipedia.org This led to the development of clinically important second-generation anthracyclines such as epirubicin (B1671505) and idarubicin, which offered some advantages in terms of reduced cardiotoxicity or improved oral bioavailability. wikipedia.org The exploration of different "chemotypes" or structural families within the anthracycline class has been a key strategy. This has involved modifications at various positions of the tetracyclic aglycone and the daunosamine (B1196630) sugar moiety. mdpi.com The development of oxaunomycin (B35306), a potent anthracycline with an oxygen atom in the A-ring, represents a significant branch in this historical evolution, setting the stage for the synthesis and investigation of its derivatives, including this compound. nih.govjst.go.jp

Rationale for Investigating this compound

The specific structural features of this compound provide a clear rationale for its investigation. The compound was developed to explore the impact of stereochemistry at the C-10 position and the role of the hydroxyl group at C-11 on biological activity. nih.govjst.go.jp

The "10-epi" designation indicates a change in the stereochemical configuration at the 10th carbon atom of the anthracycline ring structure compared to its parent compound. nih.govjst.go.jp This seemingly minor alteration can have a profound impact on the three-dimensional shape of the molecule, which in turn can influence its binding to biological targets such as DNA and topoisomerase II. nih.govjst.go.jpmdpi.com The "11-deoxy" modification refers to the removal of a hydroxyl group at the 11th position. nih.govjst.go.jp This change can affect the molecule's electronic properties and its ability to participate in hydrogen bonding, which are crucial for its mechanism of action and can also influence the generation of reactive oxygen species, a factor implicated in cardiotoxicity. nih.govnih.govjst.go.jp By studying the effects of these specific modifications, researchers aim to better understand the structure-activity relationships (SAR) of anthracyclines, paving the way for the rational design of new and improved anti-cancer agents. nih.govjst.go.jp

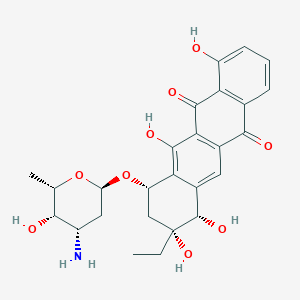

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C26H29NO9 |

|---|---|

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

(7S,9R,10S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)19-13(25(26)33)7-12-20(24(19)32)23(31)18-11(22(12)30)5-4-6-15(18)28/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3/t10-,14-,16-,17-,21+,25-,26+/m0/s1 |

Clé InChI |

JHJKQDWNOHYHJQ-MRYNELBUSA-N |

SMILES isomérique |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@@H]1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

SMILES canonique |

CCC1(CC(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N)O |

Synonymes |

10-epi-11-deoxyoxaunomycin 11-deoxyoxaunomycin |

Origine du produit |

United States |

**synthetic Strategies and Methodologies for 10 Epi 11 Deoxyoxaunomycin**

Total Synthesis Approaches

A complete de novo total synthesis of 10-epi-11-Deoxyoxaunomycin has not been extensively detailed in the provided scientific literature. The synthesis of such anthracyclines is inherently complex, involving the difficult construction of the tetracyclic aglycone and the stereocontrolled attachment of the sugar moiety.

Specific convergent synthetic pathways for the aglycone of this compound are not described in the available research. Generally, the synthesis of anthracycline aglycones involves building the polycyclic ring system through methods like Friedel-Crafts acylations, Diels-Alder reactions, or other annulation strategies, followed by the introduction of appropriate functional groups.

The stereoselective synthesis of chiral intermediates is crucial for constructing this compound, particularly for establishing the specific stereochemistry at the C-10 position, which is an epimer of the related compound, 11-deoxyoxaunomycin (B1248413). nih.gov While general strategies for creating chiral centers in natural product synthesis are well-established, specific methodologies tailored to the intermediates of this compound's total synthesis are not available in the current literature.

A significant hurdle in the synthesis of anthracyclines like this compound is the glycosylation reaction. acs.org The formation of the glycosidic bond, particularly the 1,2-cis linkage often found in these molecules, is a notable challenge. acs.org While methods using neighboring group participation can facilitate 1,2-trans glycosidic linkages, achieving the 1,2-cis configuration is more difficult and lacks a universally applicable solution. acs.org Researchers have explored long-range participation by distal acyl groups to control stereoselectivity, though the results have sometimes been contradictory. acs.org The high reactivity and transient nature of key intermediates, such as dioxolenium ions, make them difficult to study and control. acs.org

Stereoselective Synthesis of Key Chiral Intermediates

Semi-Synthetic Derivatization from Precursors

The most prominently documented method for obtaining this compound is through the chemical modification of precursor metabolites.

This compound has been successfully obtained via a photochemical reaction from a specific anthracycline metabolite. nih.gov The direct precursor is D788-3, which is chemically known as 10-carboxy-11-deoxy-13-deoxocarminomycin. nih.govresearchgate.net This semi-synthetic approach leverages a naturally produced, complex scaffold and modifies it to achieve the target compound, bypassing the need for a lengthy and complex total synthesis. nih.gov This method highlights the utility of microbial metabolites as starting points for generating novel antibiotic structures. jst.go.jp

| Precursor Compound | Product Compound | Method | Reference |

| D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin) | This compound | Photochemical Reaction | nih.gov |

The photochemical conversion of the D788-3 metabolite to this compound is an example of a key functionalization technique. nih.gov This reaction specifically targets the C-10 carboxyl group of the precursor to form the lactone ring and establishes the (S) configuration at the C-10 position, which defines the "epi" nature of the product. nih.gov The process demonstrates a high degree of regio- and stereocontrol, allowing for the specific formation of the desired epimer.

Photochemical Generation from Anthracycline Metabolites[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXE5JnJHoKlyUvjCbGuTsJvDcIr5dGmwGPMAdH_Z1aK0GjlNmpA2-oCHY8Z8k4bxEoz1th9Jo08dihkc7mabiOE8kOtj7NYdK7SwtRnO5A0gxDurOXihT6QVYfaNUIGI4dqnDg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGrWZCap2rRdWlEFMUIHVjeVny8D5Q_qeeIN2BYT0EsaZseVUkbXI6smczzMMRC3eXHJwn7sLHZfzHoAkrzCTNtaliLuSF2PT2HBAj6ZgO76weQrrzyTtb6sGK9YLm2fOh6XaM5Lv-9fMN_TO31J-4mTFc3Lx-0Hi8JOEapSDSJl2h4DMqfLRLt)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFrFawN2E3VMLQiA0aAYVrHzdEu8J3M9pUZnbYg3v38lkr5sf7r1R8_MdH92pq1DcaH1Cec_2r2RtW_EhCTGTUo0opPIvO-AzeQiiNFW6eGFL2UjzDwalYhsgZb4Jh8_yp-RzL1wG9V7s923IcBUIJE8_WjmRajNPknrTMnzMWBBcYA6MtJ1gahTKBCGFiBmB3T9du4yA2XELc1PX-CtlBtLq_ft6i6FwPZe5UcqUUBQ0c%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXF2ps-Kt81Ll-5ohTchrI5Nz3CryjWon0pf4gdb4EKbP6vVXdt9ZKgKSsIH1AMJD4bmRJwFc7dbkLydgT6W9WYM4llfpJPQPaUGV9K0z3DHsF8am142UCEt)]

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a noteworthy case study for the application of green chemistry principles. The established route involves the fermentation of a genetically modified microorganism to produce the precursor, D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin), which is then converted to the final compound via a photochemical reaction. jst.go.jpnih.govebi.ac.uk This chemo-enzymatic approach inherently aligns with several green chemistry tenets.

Prevention of Waste: The high selectivity of both the biocatalytic fermentation and the subsequent photochemical step minimizes the formation of unwanted byproducts, thereby preventing waste at the source. researchgate.net

Atom Economy: Photochemical reactions can be highly selective, leading to a high atom economy where a large proportion of the atoms from the reactants are incorporated into the final product. wikipedia.org While a precise, published atom economy for this specific reaction is unavailable, photochemical conversions are generally designed to be efficient. researchgate.net

Less Hazardous Chemical Syntheses: The use of light as a "reagent" in the photochemical conversion step avoids the need for harsh and often toxic chemical reagents that are common in traditional multi-step organic syntheses. researchgate.netupi.edu

Designing Safer Chemicals: While the final product is a potent antibiotic, the synthetic process itself can be designed to be safer. The use of contained fermentation and controlled photochemical reactors minimizes exposure to hazardous intermediates.

Safer Solvents and Auxiliaries: Research in green photochemistry emphasizes the use of safer, non-toxic, and recyclable solvents. worktribe.com For the synthesis of this compound, the choice of solvent for the photochemical step is critical and would ideally be a benign substance.

Design for Energy Efficiency: Photochemical reactions can often be conducted at ambient temperatures, significantly reducing the energy requirements compared to reactions that require heating. worktribe.comacs.org The use of energy-efficient light sources, such as LEDs, further enhances the energy efficiency of the process. researchgate.net

Use of Renewable Feedstocks: The precursor to this compound, D788-3, is produced via fermentation. ebi.ac.uk This process utilizes renewable feedstocks, such as sugars and other nutrients, derived from biomass. ebi.ac.ukacs.orgucd.ie This is a significant advantage over synthetic routes that rely on depleting petrochemical resources.

Reduce Derivatives: The specificity of the enzymatic and photochemical reactions can reduce the need for protecting groups, which are often required in traditional organic synthesis to prevent side reactions. Avoiding these steps simplifies the process and reduces waste. researchgate.net

Catalysis: The synthesis heavily relies on catalysis. The fermentation step uses whole-cell biocatalysis (the Streptomyces mutant), and the photochemical step is light-catalyzed. Catalytic processes are superior to stoichiometric reactions as they reduce waste and are more efficient. researchgate.netnih.govresearchgate.net

Design for Degradation: While the final product is designed for therapeutic stability, the principles of green chemistry would encourage the consideration of the environmental fate of any byproducts and waste streams generated during production.

Real-time Analysis for Pollution Prevention: Modern chemical manufacturing, including fermentation and photochemical processes, can incorporate Process Analytical Technology (PAT) to monitor the reaction in real-time. researchgate.netukri.orgrsc.orgrsc.orgnanalysis.com This allows for precise control, ensuring optimal reaction conditions, minimizing byproduct formation, and preventing pollution.

Inherently Safer Chemistry for Accident Prevention: The use of contained bioreactors for fermentation and well-designed photoreactors minimizes the risk of accidental releases. The photochemical step, being light-dependent, can be immediately stopped by turning off the light source, providing a significant safety feature. acs.org

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Prevention | High selectivity of fermentation and photochemical steps minimizes waste. |

| 2. Atom Economy | Photochemical conversion can be designed for high atom economy. |

| 3. Less Hazardous Synthesis | Light is used as a clean reagent, avoiding harsh chemicals. |

| 4. Designing Safer Chemicals | The process is contained, though the final product is a potent drug. |

| 5. Safer Solvents & Auxiliaries | Potential to use green solvents in the photochemical step. |

| 6. Design for Energy Efficiency | Fermentation and photochemical reactions often run at ambient temperatures. |

| 7. Use of Renewable Feedstocks | The precursor is produced by fermentation using renewable biomass. ebi.ac.ukacs.orgucd.ie |

| 8. Reduce Derivatives | Biocatalytic and photochemical specificity can eliminate the need for protecting groups. researchgate.net |

| 9. Catalysis | Utilizes whole-cell biocatalysis and photocatalysis. researchgate.netnih.govresearchgate.net |

| 10. Design for Degradation | Focuses on managing the environmental impact of manufacturing waste. |

| 11. Real-time Analysis | PAT can be implemented for process control and pollution prevention. researchgate.netukri.orgrsc.orgrsc.orgnanalysis.com |

| 12. Inherently Safer Chemistry | Contained systems and the ability to stop the reaction by removing light enhance safety. acs.org |

Methodologies for Synthesis Scale-Up

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents distinct challenges and requires specific methodologies for its two main stages: the fermentation of the precursor and the photochemical conversion.

Scale-Up of Precursor Fermentation:

The production of the precursor, D788-3, is achieved through fermentation using a blocked mutant of Streptomyces sp. D788. ebi.ac.uk Scaling up this fermentation process is a well-understood, albeit complex, aspect of antibiotic production. nih.govnih.govfrontiersin.org Key considerations include:

Bioreactor Design: Moving from shake flasks to large-scale bioreactors (fermenters) requires careful design to ensure proper aeration, agitation, and temperature control to maintain optimal conditions for the Streptomyces culture. researchgate.net

Process Optimization: Parameters such as pH, dissolved oxygen levels, nutrient feed rates, and temperature must be precisely controlled. Fed-batch cultivation is a common strategy to maintain productivity over extended periods. nih.govfrontiersin.org

Sterility: Maintaining aseptic conditions is crucial to prevent contamination by other microorganisms that could compete for nutrients or produce undesirable byproducts.

Downstream Processing: After fermentation, the precursor must be efficiently extracted from the fermentation broth and purified before the photochemical step. This involves techniques like centrifugation, filtration, and chromatography.

Scale-Up of Photochemical Conversion:

The conversion of D788-3 to this compound is a photochemical reaction, and its scale-up presents unique challenges compared to traditional thermal reactions. researchgate.netunimi.it The primary difficulty lies in ensuring uniform light distribution throughout the reaction mixture, as light penetration decreases with increasing reactor volume (the Beer-Lambert law). researchgate.net Methodologies to address this include:

Photoreactor Design:

Flow Reactors: Continuous flow photoreactors are highly advantageous for scale-up. ucd.ieunimi.it In these systems, the reaction mixture is pumped through narrow, transparent tubing that is irradiated externally. This ensures that all the liquid is exposed to a consistent amount of light, leading to better control and reproducibility. researchgate.net Scaling up is often achieved by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single reactor. ucd.ie

Photobioreactors: While the precursor is from fermentation, specialized photobioreactors, often used for algae cultivation, offer advanced designs for efficient light distribution, such as flat-panel or tubular reactors, which could be adapted for this chemical conversion. nih.govttp.comresearchgate.netresearchgate.net

Light Source: The choice of light source is critical. High-intensity lamps are required, and their wavelength should be matched to the absorption spectrum of the precursor. Modern LED technology offers high energy efficiency, specific wavelengths, and better temperature control compared to older mercury lamps. researchgate.net

Process Analytical Technology (PAT): Real-time monitoring of the reaction using spectroscopic techniques (e.g., UV-Vis, Raman) is essential for ensuring the reaction goes to completion without forming degradation products. researchgate.netukri.orgrsc.orgrsc.org This allows for precise control over reaction time and conditions.

Heat Management: High-power light sources generate significant heat, which must be managed to prevent unwanted thermal side reactions. Flow reactors offer a high surface-area-to-volume ratio, facilitating efficient heat exchange.

Table 2: Key Parameters and Challenges for Synthesis Scale-Up

| Synthesis Stage | Key Scale-Up Parameters | Major Challenges |

| Fermentation of Precursor | - Bioreactor volume and geometry- Agitation and aeration rates- Nutrient feed strategy- Temperature and pH control | - Maintaining sterility- Ensuring consistent oxygen transfer- Preventing shear stress on microorganisms- Efficient downstream purification |

| Photochemical Conversion | - Photoreactor design (e.g., flow vs. batch)- Light intensity and wavelength- Residence time (in flow reactors)- Reactant concentration- Temperature control | - Achieving uniform light distribution- Overcoming mass transfer limitations- Managing heat generated by the light source- Preventing product degradation from over-exposure to light |

**molecular and Cellular Mechanisms of Action of 10 Epi 11 Deoxyoxaunomycin**

Elucidation of Primary Molecular Targets

The molecular interactions of 10-epi-11-Deoxyoxaunomycin are complex, involving direct engagement with nucleic acids and modulation of chromatin-associated proteins. These interactions are fundamental to its cytotoxic profile.

Nucleic Acid Interaction Studies (e.g., DNA Intercalation, Topoisomerase Inhibition)

As a member of the anthracycline class, this compound is understood to interact with DNA, a hallmark of this group of compounds. acs.org The planar anthraquinone (B42736) core of the molecule facilitates its insertion between DNA base pairs, a process known as intercalation. nih.gov This interaction can disrupt the normal helical structure of DNA, interfering with processes like replication and transcription. nih.gov

A key structural feature of this compound is the N,N-dimethylation of its amino sugar moiety. acs.org It has been proposed that this modification could alter the dynamics of its interaction with DNA. Specifically, the presence of the two methyl groups on the amino sugar might shift the interaction from a covalent DNA intercalation, as seen with doxorubicin (B1662922) which can form aminal adducts, to a reversible one. acs.org This change in binding dynamics could influence how the compound perturbs the organization of DNA and histones. acs.org

While many anthracyclines, such as doxorubicin, are known to be potent inhibitors of topoisomerase IIα, leading to the formation of DNA double-strand breaks, studies have shown that this compound does not induce these breaks. acs.orgmdpi.com In experiments using K562 human chronic myelogenous leukemia cells, treatment with this compound did not result in detectable DNA double-strand breaks, a significant divergence from the mechanism of doxorubicin. acs.orgmdpi.com This suggests that its primary cytotoxic mechanism is not dependent on topoisomerase II poisoning in a manner that generates DNA breaks. acs.org

Protein Binding and Modulation (e.g., Histone Eviction)

A predominant mechanism of action for this compound is the induction of histone eviction. acs.orgresearchgate.net Histones are crucial proteins that package DNA into chromatin, and their removal leads to chromatin decondensation and significant disruption of gene regulation. acs.org This process of histone eviction is considered a primary driver of the cytotoxicity of this compound. acs.orgresearchgate.net

Studies have demonstrated that this compound is a highly efficient agent of histone eviction. acs.orgresearchgate.net Its potency in this regard has been quantified in comparison to its parent compounds. The rate of histone eviction by this compound is approximately three times faster than that of doxorubicin and twice as fast as that of aclarubicin (B47562). acs.orgresearchgate.net This enhanced efficacy in evicting histones is a key factor contributing to its high cytotoxicity. acs.org However, the increased rate of histone eviction alone does not fully account for its superior cytotoxicity, suggesting that other factors, such as selectivity for specific genomic regions, may also play a role. acs.orgresearchgate.net

| Compound | Relative Rate of Histone Eviction | Induction of DNA Double-Strand Breaks |

|---|---|---|

| This compound | High (approx. 3x Doxorubicin, 2x Aclarubicin) | No |

| Doxorubicin | Moderate | Yes |

| Aclarubicin | Moderate | No |

Membrane Interactions and Permeation Mechanisms

The cellular uptake and accumulation of this compound are influenced by its physicochemical properties, particularly its increased hydrophobicity due to the N,N-dimethylated sugar. acs.org This characteristic may enhance its ability to permeate cellular membranes. acs.org

Furthermore, the N-methylation of anthracyclines has been shown to modulate their interaction with membrane transporters like P-glycoprotein (P-gp), a key player in multidrug resistance. acs.org It is hypothesized that the steric hindrance from the methyl groups can impair the binding of the compound to the P-gp exporter. acs.org This would lead to reduced efflux and consequently, greater intracellular accumulation of the drug, potentially making it more effective in treating multidrug-resistant tumors. acs.org

Cellular Pathway Perturbations

The molecular interactions of this compound trigger significant disruptions in cellular pathways, culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis and Programmed Cell Death Pathways

The extensive histone eviction induced by this compound is thought to cause epigenetic and transcriptional dysregulation, which in turn activates apoptotic pathways. acs.orgresearchgate.net The profound alterations to chromatin structure and gene expression likely trigger cellular stress responses that converge on the machinery of programmed cell death.

While the specific apoptotic pathways activated by this compound have not been detailed, the general mechanism for related compounds involves the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov For instance, other agents that induce cell cycle arrest are known to cause the accumulation of pro-apoptotic proteins like p53 and Bax, leading to the activation of caspase-3 and -7. nih.gov It is plausible that this compound leverages similar pathways to execute cell killing.

Autophagy Modulation

Currently, there is a lack of specific research into the direct effects of this compound on autophagic processes. While autophagy is a known cellular response to the stress induced by various anticancer agents, including other anthracyclines, dedicated studies to elucidate the role of this compound in modulating autophagy pathways have not been reported in the available scientific literature.

Reactive Oxygen Species Generation and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) is a well-documented mechanism of action for many anthracycline antibiotics, often linked to their cardiotoxic side effects. acs.orgnih.gov This process typically involves the enzymatic reduction of the anthracycline's quinone moiety, leading to the formation of a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) anions and other ROS, inducing oxidative stress within the cell.

Intracellular Distribution and Subcellular Localization Studies

Detailed investigations into the intracellular trafficking and specific subcellular accumulation of this compound have not been published. For many anthracyclines, such as doxorubicin, the primary site of action is the cell nucleus, where they intercalate into DNA and inhibit topoisomerase II. acs.org Studies on some hybrid anthracyclines have followed the localization of proteins like TopoIIα, which is found in the nucleus and relocalizes upon drug treatment. acs.orgnih.gov It is hypothesized that this compound may also accumulate in the nucleus to exert its cytotoxic effects, but empirical evidence from specific localization studies is required for confirmation.

Mechanisms of Resistance Development at the Molecular and Cellular Levels

The development of drug resistance is a significant challenge in cancer chemotherapy with anthracyclines. Common mechanisms of resistance to this class of drugs include the increased expression of multidrug resistance efflux pumps (such as P-glycoprotein), alterations in the drug's target (topoisomerase II), and changes in cellular pathways related to apoptosis and DNA repair. acs.orgnih.gov

There is no research specifically detailing the mechanisms of resistance that have developed in response to this compound. However, it is plausible that cancer cells could develop resistance to this compound through the same general mechanisms that confer resistance to other anthracyclines. For instance, enhanced efflux of the drug from the cell by P-glycoprotein could reduce its intracellular concentration and thus its efficacy.

In Vitro Cellular Efficacy Studies

In vitro studies, which are conducted on isolated cells in a laboratory dish, are instrumental in characterizing the direct effects of a compound on cancer cells. These assays are fundamental for determining a compound's potency, mechanism of action, and spectrum of activity across different cancer types.

The anticancer activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. acs.org Studies have demonstrated its cytotoxic effects in various hematological and solid tumor cell lines. acs.org

For instance, in a comparative study, the cytotoxicity of a panel of anthracycline hybrids, including a compound structurally related to this compound, was assessed against several human tumor cell lines. acs.org The tested cell lines included:

K562: A human chronic myelogenous leukemia cell line. acs.org

MelJuSo: A human melanoma cell line. acs.org

HCT116: A human colorectal carcinoma cell line. acs.org

PC3 and DU145: Human prostate cancer cell lines. acs.org

U87: A human glioblastoma cell line. acs.org

The results from these studies indicated that while some analogs were only effective at high concentrations, others demonstrated significant cytotoxicity, highlighting the importance of specific structural features for potent anticancer activity. acs.org The differential sensitivity of these cell lines to this compound and its related compounds underscores the complex interplay between the drug's chemical structure and the unique molecular characteristics of each cancer type.

A primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth and survival of cancer cells. For this compound, its growth inhibitory activities were initially examined on cultured L1210 leukemic cells. nih.gov These early studies provided the first indications of its biological activity.

Subsequent research on structurally similar anthracycline hybrids has further elucidated the antiproliferative effects. acs.org The viability of cancer cells following treatment is a key parameter, often measured using assays like the CellTiter-Blue assay. In one study, various human tumor cell lines were treated with doxorubicin/aclarubicin hybrids for a short duration, and cell viability was assessed 72 hours post-treatment. nih.gov The resulting data, typically presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), quantify the compound's potency. nih.gov

The following interactive table summarizes the IC50 values for a doxorubicin/aclarubicin hybrid (compound 11), which shares structural similarities with this compound, across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 1.2 ± 0.1 |

| MelJuSo | Melanoma | 3.2 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 2.5 ± 0.2 |

| PC3 | Prostate Cancer | 4.1 ± 0.4 |

| DU145 | Prostate Cancer | 5.3 ± 0.5 |

| U87 | Glioblastoma | 3.8 ± 0.4 |

Data are presented as mean ± SD from three independent experiments. nih.gov

These findings underscore that specific structural modifications can lead to compounds with potent antiproliferative activity across a range of cancer cell types. researchgate.net

The combination of different therapeutic agents is a cornerstone of modern cancer therapy. Investigating the potential for synergistic (enhanced effect) or antagonistic (reduced effect) interactions between this compound and other drugs is a critical area of preclinical research. While specific studies on the synergistic or antagonistic effects of this compound are not detailed in the provided search results, the broader context of anthracycline research suggests this is a pertinent area of investigation. For example, the development of resistance to anthracyclines is a significant clinical challenge, often mediated by mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov The ability of a compound to circumvent these resistance mechanisms, or to work in concert with agents that inhibit them, would be a significant advantage. Future studies will likely explore the combination of this compound with other chemotherapeutic agents or targeted therapies to identify potential synergistic interactions that could enhance its therapeutic window.

Inhibition of Cellular Proliferation and Viability[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXE5JnJHoKlyUvjCbGuTsJvDcIr5dGmwGPMAdH_Z1aK0GjlNmpA2-oCHY8Z8k4bxEoz1th9Jo08dihkc7mabiOE8kOtj7NYdK7SwtRnO5A0gxDurOXihT6QVYfaNUIGI4dqnDg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGrWZCap2rRdWlEFMUIHVjeVny8D5Q_qeeIN2BYT0EsaZseVUkbXI6smczzMMRC3eXHJwn7sLHZfzHoAkrzCTNtaliLuSF2PT2HBAj6ZgO76weQrrzyTtb6sGK9YLm2fOh6XaM5Lv-9fMN_TO31J-4mTFc3Lx-0Hi8JOEapSDSJl2h4DMqfLRLt)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFrFawN2E3VMLQiA0aAYVrHzdEu8J3M9pUZnbYg3v38lkr5sf7r1R8_MdH92pq1DcaH1Cec_2r2RtW_EhCTGTUo0opPIvO-AzeQiiNFW6eGFL2UjzDwalYhsgZb4Jh8_yp-RzL1wG9V7s923IcBUIJE8_WjmRajNPknrTMnzMWBBcYA6MtJ1gahTKBCGFiBmB3T9du4yA2XELc1PX-CtlBtLq_ft6i6FwPZe5UcqUUBQ0c%3D)]

In Vivo Mechanistic Studies in Animal Models

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. In the context of cancer, this often involves identifying and measuring biomarkers that indicate the drug is hitting its intended target and eliciting the desired cellular response. For anthracyclines, a key mechanism of action involves their interaction with DNA and topoisomerase enzymes. nih.gov

Recent research has highlighted that the biological activity of anthracyclines is not solely dependent on their ability to induce DNA double-strand breaks. nih.gov Another critical mechanism is histone eviction, which leads to changes in chromatin structure and gene expression, ultimately contributing to apoptosis (programmed cell death). nih.govresearchgate.net It has been observed that anthracyclines capable of inducing histone eviction without causing DNA damage may offer a safer therapeutic profile, potentially avoiding the cardiotoxicity associated with drugs like doxorubicin. nih.gov

Studies on doxorubicin/aclarubicin hybrids have shown that certain structural modifications can enhance the rate of histone eviction. acs.org For example, one hybrid compound was found to induce histone eviction approximately three times faster than doxorubicin and twice as fast as aclarubicin. acs.org This enhanced pharmacodynamic effect could partially explain its improved cytotoxicity. acs.org The identification of such biomarkers of cellular response is vital for understanding the in vivo mechanism of action of compounds like this compound and for guiding their future clinical development.

Beyond direct cellular effects, in vivo studies can also investigate a compound's influence on biomarkers related to tumor progression. This could include markers of angiogenesis (the formation of new blood vessels that supply tumors), metastasis (the spread of cancer to other parts of the body), or the tumor microenvironment. While specific studies detailing the influence of this compound on such biomarkers are not available in the provided search results, the known mechanisms of related anthracyclines provide a conceptual framework.

The ability of anthracyclines to induce widespread changes in gene expression through mechanisms like histone eviction suggests they could impact a variety of pathways involved in tumor progression. acs.orgresearchgate.net For example, altering the expression of genes involved in cell adhesion, migration, and invasion could theoretically influence the metastatic potential of tumor cells. Furthermore, by inducing cell death, these compounds can trigger an immune response within the tumor microenvironment, which can also be monitored through specific biomarkers. Future in vivo studies on this compound will likely focus on elucidating its impact on these broader aspects of tumor biology, providing a more comprehensive understanding of its potential as an anticancer agent.

Organ-Specific Cellular Responses (Mechanistic, excluding toxicity)

The mechanistic understanding of how this compound exerts its effects at the cellular level is crucial for its development as a potential therapeutic agent. Pre-clinical studies, primarily using in vitro cancer cell line models, have begun to elucidate the organ-specific cellular responses to this compound. These investigations have focused on its cytotoxic activity and the underlying molecular mechanisms, such as DNA interaction and effects on cellular machinery.

Research into a closely related hybrid anthracycline, which incorporates the this compound core structure, has provided significant insights. This hybrid, referred to as compound 11 in a comparative study, has demonstrated potent cytotoxic effects against different cancer cell lines, suggesting a broad spectrum of activity. acs.org The primary mechanism of action appears to be linked to the induction of chromatin damage through histone eviction, a process where histone proteins are displaced from DNA. acs.org This event leads to transcriptional and epigenetic alterations that can trigger apoptosis. nih.gov

Notably, the cytotoxic efficacy of this compound varies between different cell types, indicating a degree of organ-specific response. For instance, in human leukemia (K562) and melanoma (MelJuSo) cell lines, significant differences in cellular uptake and subsequent cytotoxicity have been observed. acs.org

In K562 cells, the hybrid compound 11 was found to be approximately 13 times more cytotoxic than the conventional anthracycline doxorubicin and 2.5 times more potent than aclarubicin. acs.org This enhanced activity is partially attributed to a more efficient cellular uptake and a significantly faster rate of histone eviction. acs.org Specifically, histone eviction by compound 11 was about three times faster than that induced by doxorubicin. acs.org

The following table summarizes the comparative cytotoxicity of the this compound-related compound 11 in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) of Compound 11 | Comparative Cytotoxicity | Primary Mechanism |

| K562 | Chronic Myeloid Leukemia | ~10 | 13-fold > Doxorubicin | Histone Eviction |

| MelJuSo | Melanoma | Data indicates high activity | Similar toxicity profile to K562 | Histone Eviction |

IC50 values are approximate and based on graphical data from the cited source. The data for MelJuSo cells confirmed a similar high level of activity without specifying the exact IC50 value in the primary text.

The structural features of this compound, particularly the N,N-dimethylated sugar moiety, are thought to contribute to its enhanced cellular uptake and potent biological activity. acs.org While current research has focused on leukemia and melanoma models, the distinct mechanisms and potent activity of this compound underscore the need for further investigation in a broader range of organ-specific cancer models, such as those for lung, breast, and colon cancer, potentially using organoid systems to better mimic in vivo conditions. nih.gov

Development of Advanced Delivery Systems for Enhanced Cellular Uptake and Target Specificity

The therapeutic potential of anthracyclines like this compound is often accompanied by challenges related to their delivery, including off-target effects and the development of multidrug resistance. nih.gov To address these issues, research is actively exploring advanced drug delivery systems (DDS) designed to improve cellular uptake and enhance target specificity. While specific DDS for this compound are still in the developmental stage, platforms established for other anthracyclines, such as doxorubicin, provide a strong foundation for future applications. nih.govnih.gov

These systems aim to encapsulate the drug, protecting it in the circulation and releasing it preferentially at the tumor site. This can be achieved through passive targeting, which leverages the enhanced permeability and retention (EPR) effect in tumor tissues, or active targeting, which uses ligands to bind to receptors overexpressed on cancer cells. nih.govwikipedia.org

Liposomal Formulations: Liposomes are vesicular structures made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. wikipedia.org PEGylated liposomal doxorubicin (Doxil®/Caelyx®) is a clinically approved formulation that demonstrates the success of this approach, offering prolonged circulation time and reduced cardiotoxicity. nih.govwikipedia.org Similar liposomal systems could be adapted for this compound to improve its pharmacokinetic profile. The release of the drug from these liposomes can be triggered by the acidic microenvironment of tumors. nih.gov

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are being used to create nanoparticles for drug delivery. nih.gov These nanoparticles can be surface-modified with polyethylene (B3416737) glycol (PEG) to increase their stability and circulation time. nih.gov For targeted delivery, ligands like hyaluronic acid can be attached to the surface of the nanoparticles to target receptors, such as CD44, which are often overexpressed on cancer cells. nih.gov This approach has shown promise for overcoming drug resistance in breast cancer models and could be a viable strategy for this compound. nih.gov

Apoferritin Nanocages: Apoferritin, a naturally occurring protein nanocage, presents another promising delivery vehicle. mdpi.com It can encapsulate drug molecules within its cavity, shielding them from the external environment. This system can deliver drugs in a targeted manner, potentially reducing side effects on healthy tissues. mdpi.com Studies have shown that apoferritin can be used to deliver other anthracyclines to breast cancer and cervical cancer cells. mdpi.com

The table below outlines potential advanced delivery systems applicable to this compound, based on established technologies for other anthracyclines.

| Delivery System | Composition | Targeting Mechanism | Potential Advantages for this compound |

| Liposomes | Phospholipid bilayer, Cholesterol, PEG | Passive (EPR effect), pH-sensitive release | Improved circulation time, reduced systemic toxicity, enhanced tumor accumulation. nih.govnih.gov |

| Polymeric Nanoparticles | PLGA, PEG, Targeting Ligands (e.g., Hyaluronic Acid) | Active (Receptor-mediated endocytosis), Passive (EPR effect) | Overcoming multidrug resistance, targeted delivery to specific cancer cells, controlled release. nih.govnih.gov |

| Apoferritin Nanocages | Protein shell (Apoferritin) | Potentially receptor-mediated | High encapsulation efficiency, biocompatibility, targeted delivery to cancer cells. mdpi.com |

The development of such advanced delivery systems will be a critical step in translating the potent in vitro activity of this compound into a viable and effective therapeutic strategy. Future research will likely focus on formulating this specific compound into these nanocarriers and evaluating their efficacy and target specificity in relevant pre-clinical models.

Conclusion

The investigation into 10-epi-11-Deoxyoxaunomycin represents a targeted effort within the broader field of anthracycline research to develop novel anti-cancer agents with improved properties. Through its specific structural modifications—the epimerization at C-10 and the removal of the C-11 hydroxyl group—this compound serves as a valuable tool for probing the structure-activity relationships of anthracyclines. The comparative studies with related compounds like oxaunomycin (B35306) and 11-deoxyoxaunomycin (B1248413) underscore the critical role that subtle changes in chemical structure can have on biological function. While further research is needed to fully elucidate its therapeutic potential, the study of this compound contributes significantly to the fundamental knowledge base required for the rational design of the next generation of anthracycline chemotherapeutics.

**structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 10 Epi 11 Deoxyoxaunomycin Analogs**

Impact of Stereochemical Configuration at C-10 on Bioactivity

The stereochemistry at the C-10 position of the anthracycline aglycone is a significant determinant of biological activity. 10-epi-11-Deoxyoxaunomycin possesses an S configuration at C-10, which differentiates it from its epimer, 11-Deoxyoxaunomycin (B1248413), which has an R configuration. nih.govjst.go.jp

Studies comparing the growth-inhibitory activities of these epimers against L1210 leukemia cells have revealed that the natural R configuration at C-10 is generally more potent. For instance, research on various anthracycline compounds has shown that a 10-carbomethoxy group in the S-configuration tended to decrease the inhibitory activity on RNA synthesis. jst.go.jp The inversion of stereochemistry from the naturally occurring R configuration to the S configuration, as seen in the "epi" analogs, often leads to a reduction in cytotoxic potency. nih.govjst.go.jp This suggests that the spatial orientation of the substituent at C-10 is crucial for optimal interaction with the biological target, likely the DNA-topoisomerase II complex. nih.gov

The precise three-dimensional arrangement dictated by the C-10 stereocenter influences how the drug intercalates into DNA and interacts with the topoisomerase II enzyme, thereby affecting the stability of the drug-DNA-enzyme ternary complex. nih.govsci-hub.se

Table 1: Comparative Growth-Inhibitory Activity of C-10 Epimers against L1210 Leukemia Cells Note: The following table is illustrative, based on findings that the R configuration is more potent than the S configuration. Exact IC50 values require direct access to the cited primary literature.

| Compound | C-10 Configuration | Relative Potency |

|---|---|---|

| 11-Deoxyoxaunomycin | R | More Potent |

| This compound | S | Less Potent |

| Oxaunomycin (B35306) | R | More Potent |

Role of the Hydroxyl Group at C-11 in Bioactivity and Molecular Interaction

The presence or absence of a hydroxyl group at the C-11 position of the aglycone has a profound effect on the bioactivity of anthracyclines. This compound lacks this hydroxyl group. nih.gov In contrast, its counterpart, 10-epi-Oxaunomycin, possesses a C-11 hydroxyl group. jst.go.jp

Comparative studies have demonstrated that the C-11 hydroxyl group significantly enhances cytotoxic potency. nih.govjst.go.jp For example, 10-epi-Oxaunomycin is more potent than this compound against L1210 leukemic cells. nih.gov This increased activity is attributed to the ability of the C-11 hydroxyl group to form critical hydrogen bonds with the molecular target. sci-hub.se Molecular modeling studies suggest that this hydroxyl group can interact directly with amino acid residues, such as Thr-744, in the active site of topoisomerase II, thereby stabilizing the drug-enzyme complex. nih.govsci-hub.se The removal of this hydroxyl group, as in this compound, eliminates this key interaction, leading to reduced bioactivity. jst.go.jp

This structure-activity relationship holds true for other anthracycline pairs, where 11-hydroxylated versions consistently show greater potency than their 11-deoxy counterparts. jst.go.jpnih.gov

Influence of Glycosidic Moiety Variations on Target Interaction

The carbohydrate portion of anthracyclines plays a crucial role in their biological activity, influencing cellular uptake, DNA binding, and interaction with topoisomerase II. jst.go.jpacs.org While this compound contains a daunosamine (B1196630) sugar, variations in this glycosidic moiety in related analogs provide insight into its functional importance.

Key structural features of the sugar that affect bioactivity include:

Length of the Sugar Chain: Anthracyclines with disaccharides or trisaccharides are often more potent in vitro than those with monosaccharides. jst.go.jp This is thought to relate to more extensive interactions within the DNA minor groove.

Amine Group Substitution: The amino group on the sugar is essential for activity. jst.go.jp N,N-dimethylation of this amine, as seen in aclarubicin (B47562), can enhance cytotoxicity and histone eviction efficiency compared to analogs with a primary amine like doxorubicin (B1662922). acs.org This modification may also alter interactions with drug efflux pumps like P-glycoprotein, potentially leading to better intracellular accumulation. acs.org

The specific arrangement and chemical nature of the sugar chain are critical for guiding the aglycone to its target and securing the drug-DNA complex, ultimately dictating the compound's cytotoxic profile. acs.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools for elucidating the complex structure-activity relationships of anthracyclines and for designing novel, more effective analogs. plos.org

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netscirp.org For anthracyclines, QSAR models can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and relating them to experimental data, such as the 50% inhibitory concentration (IC50). isca.me

These models can help predict the bioactivity of unsynthesized analogs and identify key structural features that govern potency. researchgate.netmdpi.com For instance, a QSAR model for anthracyclines might reveal that specific descriptors related to the aglycone's planarity or the sugar's hydrogen-bonding capacity are highly correlated with cytotoxicity. isca.meresearchgate.net Such studies are crucial for prioritizing which novel analogs of this compound should be synthesized and tested.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. nih.govarxiv.org For this compound and its analogs, docking simulations are performed with their primary target, the DNA-topoisomerase II complex. sci-hub.se These simulations can visualize how the molecule intercalates between DNA base pairs and identify specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's binding pocket. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the drug-target complex over time. mdpi.comscielo.br MD simulations provide insights into the stability of the binding pose and the flexibility of the complex, helping to confirm whether the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govscielo.br These simulations are critical for understanding, at an atomic level, why structural changes—like the C-10 stereochemistry or the absence of the C-11 hydroxyl group—affect the stability of the ternary complex and, consequently, the drug's activity. nih.gov

Computational approaches can also be used to design entirely new molecules or to search vast virtual libraries for promising new candidates.

De Novo Design: This method uses algorithms to build novel molecular structures from scratch, guided by the structural constraints of the target's binding site or a pharmacophore model derived from known active compounds. plos.orgeuropa.eu This could be used to generate novel aglycone scaffolds or sugar moieties for anthracycline analogs with predicted high affinity and specificity. mdpi.com

Virtual Screening: This technique involves computationally docking large libraries of existing or virtual compounds against a biological target to identify those with the highest predicted binding affinity. europa.eumdpi.com A virtual screen could be performed on a library of anthracycline-like structures to find novel analogs of this compound that might overcome the limitations of the parent compound. mdpi.com Hits from virtual screening are then prioritized for chemical synthesis and biological testing. europa.eu

**advanced Analytical Methodologies for 10 Epi 11 Deoxyoxaunomycin Research**

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are fundamental in determining the intricate three-dimensional structure of molecules like 10-epi-11-Deoxyoxaunomycin.

While basic 1D NMR (¹H and ¹³C) is used for initial characterization, advanced NMR experiments are indispensable for the complete and unambiguous structural elucidation of complex anthracyclines. Techniques such as 2D NMR, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons within the molecule. For instance, in the structural analysis of doxorubicin (B1662922) and aclarubicin (B47562) hybrids, which share structural motifs with this compound, detailed ¹H and ¹³C NMR data were crucial for confirming the structures of newly synthesized analogues. researchgate.net These advanced techniques allow researchers to map out the entire carbon skeleton and the placement of functional groups, which is essential for confirming the identity of compounds like this compound, a compound photochemically derived from anthracycline metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule and for identifying its metabolites in complex biological mixtures. nih.gov Techniques like Electrospray Ionization (ESI) coupled with analyzers such as Orbitrap or Time-of-Flight (ToF) provide precise mass measurements with high accuracy (<5 ppm), allowing for the confident identification of compounds. universiteitleiden.nlhilarispublisher.com In the context of anthracycline research, HRMS is used to confirm the molecular weight of synthesized analogues and to study their metabolic fate. universiteitleiden.nlacs.org When coupled with tandem mass spectrometry (MS/MS), HRMS can provide structural information through controlled fragmentation of the parent ion, which is vital for distinguishing between isomers and identifying unknown metabolites. nih.gov This capability is crucial for profiling the biotransformation of this compound in research settings.

The table below summarizes typical instrument parameters used in HRMS analysis for anthracycline-related compounds. universiteitleiden.nlacs.org

| Parameter | Setting |

| Instrument | LTQ Orbitrap or Synapt G2-Si |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| Source Voltage | 3.5 kV |

| Capillary Temp. | 250 °C |

| Resolution | 60,000 at m/z 400 |

| Mass Range | m/z 150–2000 |

| Lock Mass | Dioctyl phthalate (B1215562) (m/z 391.28428) or LeuEnk (m/z 556.2771) |

| Eluents | Acetonitrile:Water (1:1 v/v) + 0.1% Formic Acid |

This interactive table is based on data for doxorubicin/aclarubicin-inspired structures.

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule and its interactions with biological targets. While a crystal structure specific to this compound is not publicly available, extensive crystallographic studies have been conducted on its analogues, such as doxorubicin and daunomycin, in complex with DNA. iucr.orgnih.gov These studies reveal that the planar anthracycline chromophore intercalates between DNA base pairs, while the sugar moiety sits (B43327) in the minor groove, making specific hydrogen bonds and van der Waals contacts. iucr.orgrcsb.org This detailed structural information is crucial for understanding the molecule's mechanism of action. researchgate.net The study of such complexes has revealed how the amino sugar conformation and interactions with the DNA minor groove contribute to binding affinity and sequence preference. nih.gov

Below is a table summarizing crystallographic data from studies of related anthracycline-DNA complexes. iucr.orgrcsb.org

| Complex | PDB ID | Space Group | Resolution (Å) | R-factor |

| d(CGGCCG) / Daunomycin | 1DA9 | P4₁2₁2 | 1.9 | 0.21 |

| d(TGGCCA) / Adriamycin (Doxorubicin) | 1DA9 | P4₁2₁2 | 1.7 | 0.22 |

| d(CGATCG) / Disaccharide Anthracycline | 1NAB | P2₁2₁2₁ | 2.1 | N/A |

This interactive table presents data from crystallographic studies of daunomycin and doxorubicin complexes.

High-Resolution Mass Spectrometry for Metabolite Profiling

Chromatographic Methods for Purity and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various samples. cas.cz

HPLC and UPLC are the cornerstones of quantitative analysis and purity assessment for anthracyclines. researchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve robust and reproducible separation. lctsbible.com For anthracyclines, reversed-phase (RP) chromatography using C18 columns is most common. cas.cznih.gov Gradient elution with a mobile phase consisting of an aqueous buffer (often containing an acid like formic acid) and an organic solvent (like acetonitrile) is frequently employed to separate the parent compound from related substances and degradation products. researchgate.net UPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC. jneonatalsurg.com Detection is commonly performed using fluorescence or tandem mass spectrometry, which provide high sensitivity and specificity. nih.govresearchgate.net

The table below outlines typical conditions for the HPLC analysis of anthracyclines. researchgate.netresearchgate.net

| Parameter | Condition |

| Technique | HPLC / UPLC |

| Column | Reversed-Phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |

| Elution | Gradient |

| Detection | Fluorescence (Ex: 480 nm, Em: 555 nm) or MS/MS |

| Flow Rate | Varies (e.g., 1.25 ml/min for HPLC) |

This interactive table summarizes common parameters used in HPLC/UPLC methods for anthracycline analysis.

Since this compound contains multiple chiral centers, assessing its enantiomeric purity is critical. Chiral chromatography is the preferred method for this purpose. nih.gov This can be achieved through two main approaches: the indirect method, where enantiomers are derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column nih.gov, or the direct method, which uses a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and can separate enantiomers based on differences in their transient interactions with the chiral selector. nih.gov Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.com The ability to resolve and quantify the desired enantiomer from its undesired counterparts is essential for ensuring the quality and consistency of research-grade material. neliti.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Biophysical Techniques for Ligand-Target Interactions

A suite of powerful biophysical tools is available to researchers to dissect the intricate details of ligand-target binding. These techniques are instrumental in characterizing the interaction between this compound and its putative biological partners, such as DNA or specific proteins. By employing methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy, scientists can build a comprehensive picture of the compound's biological activity at a molecular level. numberanalytics.com

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. mdpi.commdpi.com In the context of this compound research, SPR would be employed to measure the kinetics of its binding to a specific target, which is typically immobilized on a sensor chip surface. As this compound (the analyte) flows over the surface, its binding to the immobilized ligand is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface. mdpi.com

This technique provides quantitative data on the association rate constant (ka) and the dissociation rate constant (kd) of the interaction. The equilibrium dissociation constant (KD), a measure of the binding affinity, can then be calculated from the ratio of these rate constants (KD = kd/ka). A lower KD value signifies a higher binding affinity.

Research Findings:

While specific SPR data for this compound is not yet prevalent in the public domain, we can project the type of data that would be generated from such an analysis based on studies of other anthracyclines. For instance, in a hypothetical experiment, the binding of this compound to a specific DNA sequence or a target protein like topoisomerase II could be analyzed. The resulting sensorgram would show the association of the compound when it is injected and the dissociation when the injection is stopped. By fitting this data to kinetic models, the following parameters could be determined:

Table 1: Hypothetical SPR Kinetic Data for this compound Binding to a Target

| Analyte | Ligand (Immobilized Target) | ka (M-1s-1) | kd (s-1) | KD (M) |

| This compound | DNA Aptamer XYZ | 1.5 x 105 | 3.2 x 10-4 | 2.1 x 10-9 |

| This compound | Topoisomerase II | 2.8 x 104 | 5.1 x 10-3 | 1.8 x 10-7 |

This data would be instrumental in comparing the binding affinity and kinetics of this compound with other known anthracyclines, aiding in the elucidation of its structure-activity relationship.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. ichf.edu.pl This provides a complete thermodynamic profile of the binding event in a single experiment. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing its target molecule. The heat released or absorbed upon binding is measured by a highly sensitive calorimeter.

The resulting data can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: the enthalpy change (ΔH) and the entropy change (ΔS). The Gibbs free energy change (ΔG) can also be calculated using the equation ΔG = -RTln(KA), where KA is the association constant (1/KD). This information reveals the nature of the forces driving the binding, whether they are enthalpy-driven (e.g., hydrogen bonding, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions, conformational changes).

Research Findings:

Although specific ITC studies on this compound are not widely published, the application of this technique to other anthracycline-DNA interactions has been demonstrated. ichf.edu.pl A hypothetical ITC experiment investigating the binding of this compound to a target would yield a binding isotherm. From this, the following thermodynamic parameters could be derived:

Table 2: Hypothetical Thermodynamic Profile of this compound Interaction

| Interacting Molecules | Stoichiometry (n) | KD (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| This compound + Target DNA | 1.9 | 0.85 | -9.5 | 1.2 | -8.3 |

| This compound + Target Protein | 1.1 | 2.3 | -6.2 | -2.5 | -8.7 |

This data would provide a detailed understanding of the thermodynamic forces governing the binding of this compound, which is critical for rational drug design and optimization.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of a fluorescent ligand to a non-fluorescent target, or vice versa. numberanalytics.comdenovix.com Many anthracyclines, including likely this compound, possess intrinsic fluorescence due to their aromatic chromophore. The fluorescence properties (e.g., intensity, emission wavelength, polarization) of the molecule are often sensitive to its local environment.

When this compound binds to its biological target, such as DNA or a protein, changes in its local environment can lead to quenching (decrease in intensity) or enhancement of its fluorescence. oup.com These changes can be monitored to determine binding parameters such as the binding constant and stoichiometry. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed to measure distances and detect conformational changes in the target molecule upon ligand binding.

Research Findings:

Studies on other anthracyclines have effectively used fluorescence quenching to characterize their interactions with DNA and RNA. oup.com For this compound, a fluorescence titration experiment could be performed where the fluorescence of the compound is measured as increasing concentrations of a target molecule are added. The quenching of its fluorescence upon binding can be analyzed using the Stern-Volmer equation to calculate the quenching constant, which is related to the binding affinity.

Table 3: Hypothetical Fluorescence Quenching Data for this compound

| Titration | Excitation Wavelength (nm) | Emission Maximum (nm) | Stern-Volmer Quenching Constant (Ksv) (M-1) |

| This compound with dsDNA | 480 | 590 | 2.5 x 105 |

| This compound with Target Protein | 480 | 595 | 1.8 x 104 |

Such findings would provide evidence of direct binding and offer insights into the nature of the binding site. For example, significant quenching often suggests intercalation of the anthracycline into the DNA double helix, a common mechanism for this class of compounds.

**future Directions and Emerging Research Avenues for 10 Epi 11 Deoxyoxaunomycin**

Integration with Novel Therapeutic Modalities

A significant area for future investigation lies in combining 10-epi-11-Deoxyoxaunomycin with other therapeutic strategies to enhance its anticancer effects. Research on parent anthracyclines like doxorubicin (B1662922) has shown that combination therapies can lead to synergistic effects and help overcome drug resistance. acs.orgresearchgate.net Future studies could explore the efficacy of this compound when used in conjunction with:

Targeted Therapies: Investigating its use with agents that target specific cancer-driving mutations or pathways.

Immunotherapies: Assessing its potential to act as an immunogenic cell death inducer, thereby priming the immune system to recognize and attack tumor cells, a mechanism observed with some other anthracyclines.

Chemotherapy Sensitizers: Exploring its combination with drugs that can reverse multidrug resistance, a common challenge in cancer treatment.

Exploration of Alternative Biological Activities (e.g., Immunomodulatory Effects)

The primary focus of initial research on this compound was its cytotoxic activity against cancer cells. nih.gov However, the broader class of anthracyclines is known to exert a range of biological effects beyond direct cytotoxicity. A crucial future direction is to investigate whether this compound possesses other therapeutically relevant activities.

Immunomodulatory Effects: The interaction of anthracyclines with the immune system is a topic of growing interest. Future research should aim to determine if this compound can modulate immune responses. This could involve assessing its impact on:

The activation of T-cells and natural killer cells.

The secretion of cytokines and chemokines.

The expression of immune checkpoint molecules.

Other Potential Activities: Beyond immunomodulation, its potential as an antimicrobial or antiviral agent remains unexplored.

Advancements in Synthetic Accessibility and Sustainability

The original synthesis of this compound was achieved through a photochemical process from a precursor metabolite, D788-3. nih.govresearchgate.net While effective for initial studies, this method may not be optimal for producing larger quantities required for extensive preclinical and potential clinical development. Future research should focus on developing more efficient, scalable, and sustainable synthetic routes. This could involve:

Total Synthesis: Devising a complete synthetic pathway that does not rely on microbial precursors.

Biocatalysis: Employing enzymes to perform key chemical transformations with high stereo- and regioselectivity, offering a greener alternative to traditional chemical methods.

Genetically Engineered Strains: Modifying microbial strains to directly produce this compound or a more advanced precursor, a strategy that has been explored for other novel anthracyclines. researchgate.net

Development of Mechanistic Probes and Imaging Agents

To better understand how this compound functions at a molecular level, the development of specialized chemical tools is essential. The initial study compared its activity to related compounds, suggesting the stereochemistry at C-10 and the absence of a hydroxyl group at C-11 influence its bioactivity. nih.gov To delve deeper, future efforts could include:

Fluorescently Labeled Analogs: Synthesizing derivatives with attached fluorophores to visualize their uptake, subcellular localization, and interaction with cellular targets in real-time using advanced microscopy techniques.

Biotinylated or Photo-affinity Probes: Creating analogs that can be used to isolate and identify the specific cellular binding partners of this compound, thus elucidating its precise mechanism of action. Research into other anthracyclines like doxorubicin and aclarubicin (B47562) has utilized hybrid structures to probe their mechanisms, such as histone eviction and DNA damage induction. acs.orgresearchgate.net

Remaining Challenges and Open Questions in this compound Research

Despite its potential, significant gaps in our knowledge about this compound remain, presenting both challenges and opportunities for researchers. Key questions that need to be addressed include:

Detailed Mechanism of Action: The precise molecular target(s) and the downstream cellular pathways affected by this compound are currently unknown. Is its primary mechanism DNA intercalation, topoisomerase inhibition, or another process?

Spectrum of Anticancer Activity: The initial study focused on L1210 leukemic cells. nih.gov A comprehensive evaluation against a broad panel of human cancer cell lines, including solid tumors, is necessary to determine its full spectrum of activity.

Structure-Activity Relationship (SAR): A more thorough investigation into the SAR is needed. How do modifications to the aglycone or the sugar moiety affect its potency and biological activity? Creating a library of analogs could provide deeper insights. researchgate.net

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its behavior in a biological system is a prerequisite for any further development.

Addressing these fundamental questions will be critical in determining whether this compound can be developed from a laboratory curiosity into a clinically valuable therapeutic agent.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response curves of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.